

physicochemical properties of 4-Formamidobenzoic acid

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Compound of Interest

Compound Name: *4-Formamidobenzoic acid*

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An In-depth Technical Guide to the Physicochemical Properties of **4-Formamidobenzoic Acid**

For drug development professionals, researchers, and scientists, a comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) or intermediate is fundamental. These properties govern a molecule's behavior from synthesis and purification to formulation and bioavailability. This guide provides a detailed examination of **4-Formamidobenzoic acid** (CAS No. 28533-43-9), a key building block in organic synthesis and a valuable pharmaceutical intermediate.^{[1][2]}

Core Molecular and Physical Characteristics

4-Formamidobenzoic acid, also known as p-formamidobenzoic acid, is a derivative of benzoic acid where a formamido group (-NHCHO) is attached to the para (4-) position of the benzene ring. This substitution significantly influences the molecule's properties compared to its parent compound, benzoic acid, or its precursor, 4-aminobenzoic acid.

The presence of both a hydrogen bond donor (the amide N-H and carboxylic O-H) and acceptor (the amide and carboxylic C=O oxygens) groups, along with an aromatic ring, imparts a unique combination of polarity, solubility, and reactivity.^[3]

Table 1: Summary of Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ NO ₃	[3][4]
Molecular Weight	165.15 g/mol	[3][4]
Appearance	White to Off-White Solid/Powder	[1][4]
Melting Point	250-252 °C	[2][4]
Boiling Point	428.6 °C at 760 mmHg	[1][5]
Density	1.39 g/cm ³	[1][5]
Solubility	Soluble in DMSO, Methanol	[2][4]

In-Depth Property Analysis

Solubility Profile

The solubility of a compound is critical for its application in synthesis (reaction medium) and pharmacology (dissolution and absorption). **4-Formamidobenzoic acid** is reported to be soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[2][4] Its solubility in water is expected to be limited, a common characteristic for many organic acids of its size.

The molecule's structure explains this behavior:

- **Polar Groups:** The carboxylic acid (-COOH) and the formamido (-NHCHO) groups are polar and capable of hydrogen bonding. This allows for interaction with polar solvents.
- **Aromatic Ring:** The benzene ring is nonpolar and contributes to hydrophobicity, limiting solubility in water.

In an acidic solution, the carboxylate group remains protonated, and solubility is not significantly enhanced. However, in a basic solution (e.g., 5% NaOH or 5% NaHCO₃), the acidic carboxylic proton is removed to form the highly polar carboxylate salt, which dramatically increases aqueous solubility.[6][7] This behavior is a classic indicator of a carboxylic acid functional group.

Melting Point and Purity

The melting point is a crucial indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C). **4-Formamidobenzoic acid** has a high melting point of 250-252°C, which suggests strong intermolecular forces in its crystal lattice, likely dominated by hydrogen bonding between the carboxylic acid and amide groups of adjacent molecules.^{[2][4]} A broader melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Acidity and pKa

The molecule possesses two acidic protons: one on the carboxylic acid group and one on the amide nitrogen.

- Carboxylic Acid Proton (-COOH): This is the most acidic proton. While a specific experimental pKa for **4-formamidobenzoic acid** is not readily available in the surveyed literature, we can estimate its value. The pKa of benzoic acid is 4.2.^[8] The para-formamido group is weakly deactivating, which would slightly increase the acidity (lower the pKa) compared to benzoic acid itself. The pKa is therefore expected to be in the range of 3.5-4.5. This value is critical for understanding its ionization state at different physiological pHs.
- Amide Proton (-NHCHO): The amide N-H proton is significantly less acidic, with a pKa typically in the range of 17-18, and it will not be deprotonated under normal aqueous conditions.

Stability and Reactivity

Safety data sheets indicate that **4-Formamidobenzoic acid** is stable under normal ambient and storage conditions (refrigerator).^{[4][9]} Key reactivity considerations include:

- Thermal Stability: While stable at room temperature, it can decompose at very high temperatures.
- Dust Explosion: Like many fine organic powders, if dispersed in the air in sufficient concentrations, it can form an explosive mixture in the presence of an ignition source.^{[10][11]}
- Incompatibilities: It should be stored away from strong oxidizing agents.^{[9][11]}

Experimental Protocols for Property Determination

The following sections provide standardized, step-by-step protocols for determining the key physicochemical properties discussed above. A thorough characterization is a primary step for quality control in the pharmaceutical industry.[12]

Protocol: Melting Point Determination (Capillary Method)

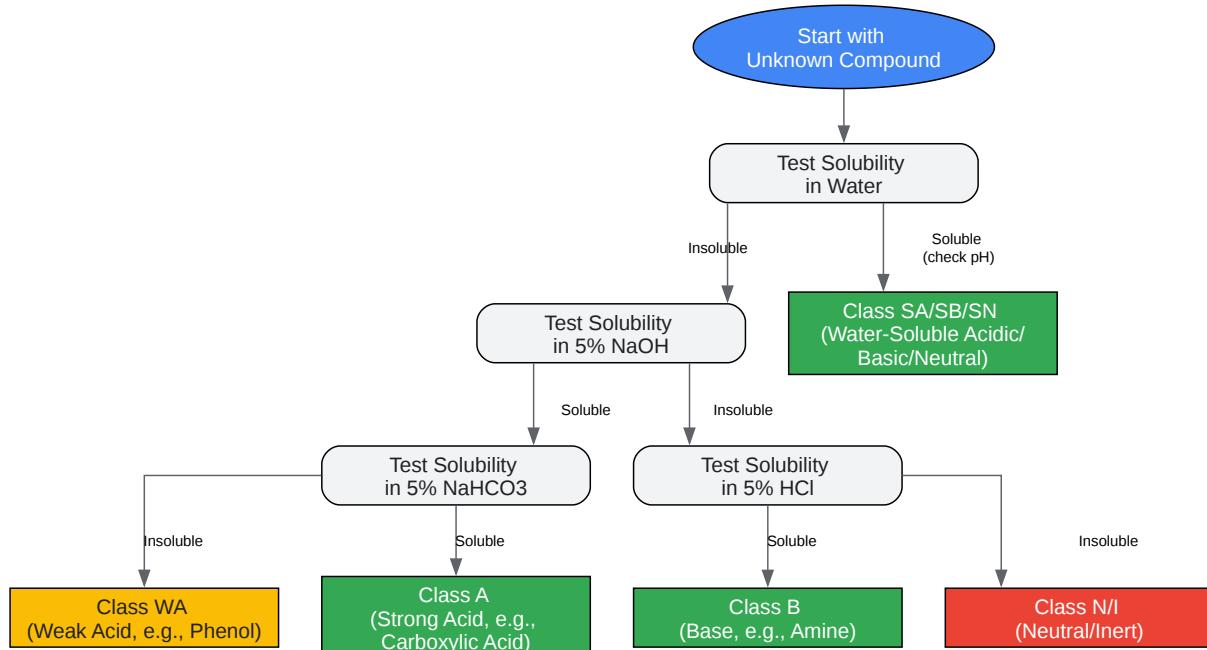
This method is the most common for determining the melting point of a solid organic compound.[13] It relies on heating a small sample in a capillary tube at a controlled rate.[14]

Methodology:

- Sample Preparation: Ensure the **4-Formamidobenzoic acid** sample is completely dry and in a fine powdered form.[13] Moisture can act as an impurity and depress the melting point.[15]
- Loading the Capillary Tube: Jab the open end of a glass capillary tube into the powdered sample.[15]
- Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube (closed end down) through a long, narrow tube to pack the solid tightly into the bottom.[15] The packed sample height should be 2-3 mm to avoid an artificially broad melting range.[15]
- Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus. [15]
- Heating:
 - If the approximate melting point is known (~251°C), heat the sample rapidly to about 15-20°C below this temperature.[15]
 - Then, decrease the heating rate to a slow 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[13]
- Observation and Recording:
 - Observe the sample through the viewing eyepiece.[13]

- Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.[16]
- Record the temperature at which the entire sample has completely liquefied. This is the end of the melting range.[16]
- Record the result as a melting range (e.g., 250-252°C).

Workflow: Melting Point Determination A visual representation of the capillary method for melting point analysis.



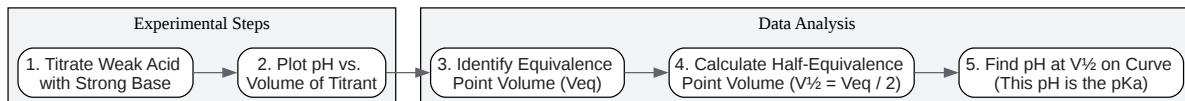
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Protocol: pKa Determination by Titration

Titration is a classic and accurate method for determining the pKa of a weak acid. [17][18] The principle relies on the Henderson-Hasselbalch equation, which shows that at the point where the weak acid is exactly half-neutralized, the pH of the solution is equal to the pKa of the acid. [18][19] Methodology:

- Preparation: Accurately weigh a sample of **4-Formamidobenzoic acid** and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be needed if water solubility is too low, but this can affect the pKa value.
- Titration Setup: Place the solution in a beaker with a magnetic stirrer. Insert a calibrated pH electrode connected to a pH meter. Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Titration Process:
 - Record the initial pH of the acid solution.
 - Slowly add the NaOH solution from the burette in small, known increments (e.g., 0.5 mL).
 - After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.
 - Continue adding titrant well past the equivalence point (the point of steepest pH change).
- Data Analysis:
 - Plot a titration curve with the volume of NaOH added on the x-axis and the measured pH on the y-axis. [17] The curve will have a characteristic 'S' shape. [19] * Identify the Equivalence Point (V_{eq}): This is the point of inflection in the steepest part of the curve, where the moles of added base equal the initial moles of the acid. It can be found more accurately by plotting the first derivative of the curve ($\Delta pH/\Delta V$ vs. V), where it will appear as a maximum. [19] * Identify the Half-Equivalence Point: Calculate the volume corresponding to the half-equivalence point ($V_{1/2} = V_{eq} / 2$). [19] * Determine pKa: Find the corresponding pH value on the titration curve at the half-equivalence point volume ($V_{1/2}$). At this point, $pH = pKa$. [17][19]

Logic: pKa from Titration Curve The relationship between the equivalence point and the pKa on a titration curve.

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